molecular formula C7H8BBrO3 B3288002 (2-Bromo-3-methoxyphenyl)boronic acid CAS No. 849630-88-2

(2-Bromo-3-methoxyphenyl)boronic acid

Cat. No. B3288002
CAS RN: 849630-88-2
M. Wt: 230.85 g/mol
InChI Key: INLNROXDMBMFKA-UHFFFAOYSA-N
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Description

“(2-Bromo-3-methoxyphenyl)boronic acid” is a type of boronic acid, which are trivalent boron-containing organic compounds . It has a linear formula of CH3OC6H4B(OH)2 . Boronic acids are not found in nature and are derived synthetically from primary sources of boron such as boric acid .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .


Molecular Structure Analysis

The molecular structure of boronic acids involves a trivalent boron atom that possesses one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital .


Chemical Reactions Analysis

Boronic acids are highly valuable building blocks in organic synthesis . The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-3-methoxyphenyl)boronic acid” include a linear formula of CH3OC6H4B(OH)2 . It is a solid at room temperature .

Safety and Hazards

Boronic acids are generally safe to handle, but precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves should be used .

Future Directions

Boronic acids have been increasingly utilized in diverse areas of research . They have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Future research may focus on further developing the applications of boronic acids in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

properties

IUPAC Name

(2-bromo-3-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLNROXDMBMFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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